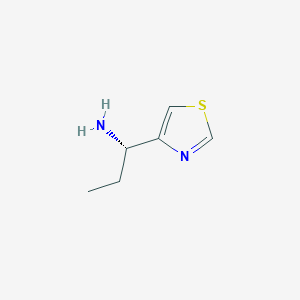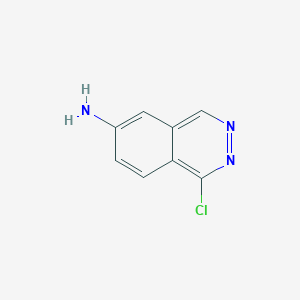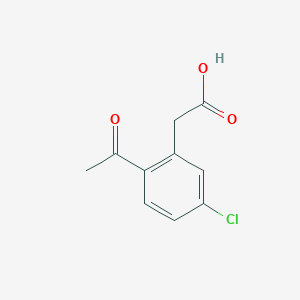
2-(2-Acetyl-5-chlorophenyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorotoluene.
Acetylation: The 2-chlorotoluene undergoes Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst to form 2-acetyl-5-chlorotoluene.
Oxidation: The acetylated product is then oxidized using potassium permanganate (KMnO4) to introduce the carboxylic acid group, resulting in 2-(2-Acetyl-5-chlorophenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
2-(2-Acetyl-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学研究应用
2-(2-Acetyl-5-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Acetyl-5-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The acetyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
2-(2-Acetylphenyl)acetic acid: Lacks the chlorine substituent.
2-(2-Chlorophenyl)acetic acid: Lacks the acetyl group.
Phenylacetic acid: Lacks both the acetyl and chlorine substituents.
Uniqueness
2-(2-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorine substituents on the phenyl ring. These substituents can significantly alter its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
2-(2-acetyl-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9-3-2-8(11)4-7(9)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
JTGFMMNWPLVCPD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


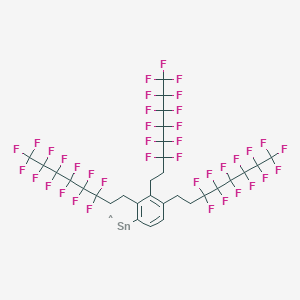
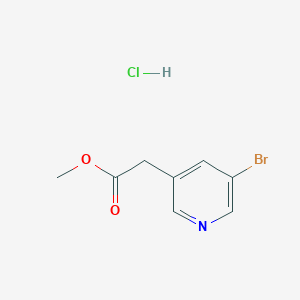

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
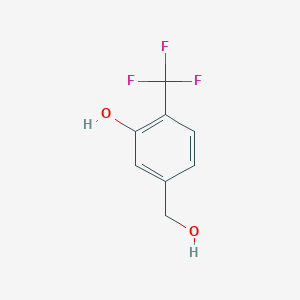
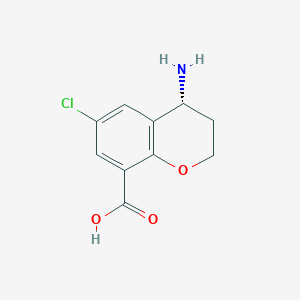
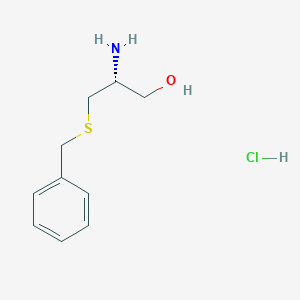
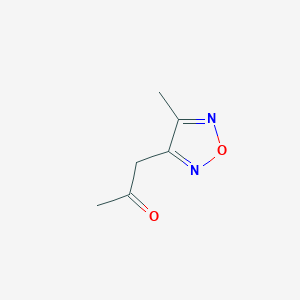

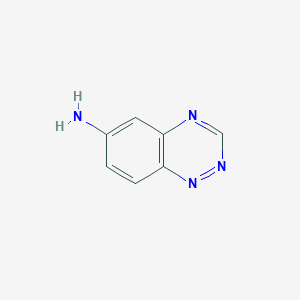

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
